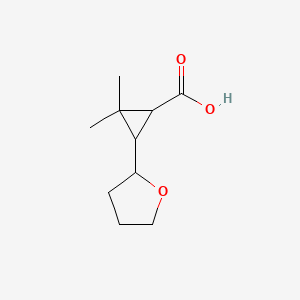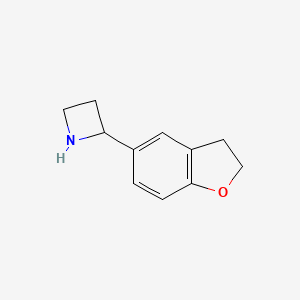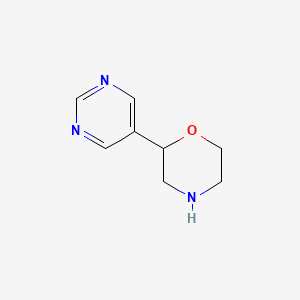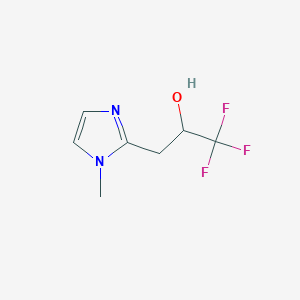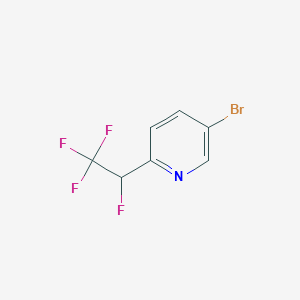
Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- is a halogenated pyridine derivative This compound is characterized by the presence of a bromine atom at the 5-position and a tetrafluoroethyl group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- typically involves halogenation and fluorination reactions. One common method is the bromination of 2-(1,2,2,2-tetrafluoroethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Negishi cross-coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) or potassium phosphate (K3PO4), are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridine derivatives, while nucleophilic substitution can introduce different functional groups at the 5-position .
Aplicaciones Científicas De Investigación
Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- involves its interaction with specific molecular targets and pathways. The presence of the bromine and tetrafluoroethyl groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 5-bromo-2-methyl-: Similar in structure but with a methyl group instead of a tetrafluoroethyl group.
Pyridine, 2-bromo-: Lacks the tetrafluoroethyl group and has different reactivity and applications.
2-Fluoropyridine: Contains a fluorine atom at the 2-position, offering different electronic properties and reactivity.
Uniqueness
Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- is unique due to the combined presence of bromine and a tetrafluoroethyl group, which imparts distinct electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C7H4BrF4N |
|---|---|
Peso molecular |
258.01 g/mol |
Nombre IUPAC |
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine |
InChI |
InChI=1S/C7H4BrF4N/c8-4-1-2-5(13-3-4)6(9)7(10,11)12/h1-3,6H |
Clave InChI |
KCANCJTXSLTOBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)C(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


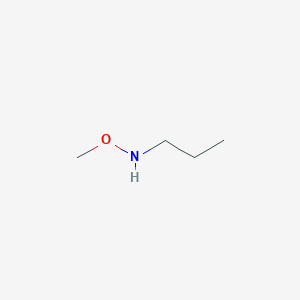
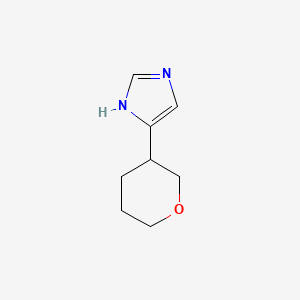
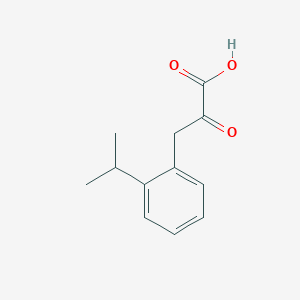
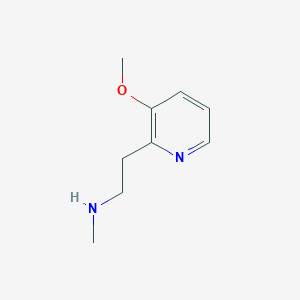
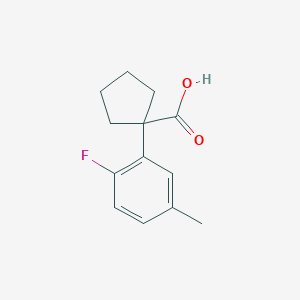
![Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13527242.png)

